molecular formula C20H21N5O B5350360 8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one

8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5350360
M. Wt: 347.4 g/mol
InChI Key: WNGSNGRLFUJDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.

Mechanism of Action

The mechanism of action of 8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in disease processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments is its unique properties. This compound has been shown to have various biochemical and physiological effects, making it an ideal candidate for research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and use in certain research settings.

Future Directions

There are many future directions for research involving 8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one. Some of these directions include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in medicine.
2. Development of new synthesis methods to increase the availability and use of this compound in research.
3. Investigation of the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
4. Studies on the potential use of this compound in drug discovery and development.
5. Exploration of the potential use of this compound in other areas of research, such as materials science and nanotechnology.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. While much is still unknown about this compound, it holds great potential for use in medicine and other areas of research. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 5-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde with 2,8-diazaspiro[4.5]decan-3-one in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

The unique properties of 8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one make it an ideal candidate for scientific research. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-18-13-20(14-21-18)7-10-24(11-8-20)19-12-16(15-4-2-1-3-5-15)23-17-6-9-22-25(17)19/h1-6,9,12H,7-8,10-11,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGSNGRLFUJDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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